1-(6-Nitrohexyl)4-acetoxy-4-phenylpiperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Nitrohexyl)4-acetoxy-4-phenylpiperidine hydrobromide is a synthetic compound belonging to the piperidine class. Piperidine derivatives are known for their significant pharmacological properties, including analgesic and anesthetic effects . This compound features a piperidine ring substituted with a nitrohexyl group, an acetoxy group, and a phenyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-(6-Nitrohexyl)4-acetoxy-4-phenylpiperidine hydrobromide involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the synthesized compound with hydrobromic acid.
Chemical Reactions Analysis
1-(6-Nitrohexyl)4-acetoxy-4-phenylpiperidine hydrobromide undergoes various chemical reactions:
Scientific Research Applications
1-(6-Nitrohexyl)4-acetoxy-4-phenylpiperidine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Nitrohexyl)4-acetoxy-4-phenylpiperidine hydrobromide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, inhibiting the transmission of pain signals and producing analgesic effects . The presence of the nitrohexyl group may enhance its binding affinity and selectivity for specific receptor subtypes .
Comparison with Similar Compounds
1-(6-Nitrohexyl)4-acetoxy-4-phenylpiperidine hydrobromide can be compared to other piperidine derivatives such as:
Pethidine (Meperidine): A widely used synthetic opioid with similar analgesic properties.
Ketobemidone: Another opioid analgesic with a piperidine structure.
Alvimopan: A peripherally acting opioid antagonist used to treat postoperative ileus.
The unique combination of the nitrohexyl, acetoxy, and phenyl groups in this compound distinguishes it from these compounds, potentially offering improved pharmacological properties and reduced side effects .
Properties
CAS No. |
102071-59-0 |
---|---|
Molecular Formula |
C20H31BrN2O4 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
[1-(6-nitrohexyl)-4-phenylpiperidin-4-yl] propanoate;hydrobromide |
InChI |
InChI=1S/C20H30N2O4.BrH/c1-2-19(23)26-20(18-10-6-5-7-11-18)12-16-21(17-13-20)14-8-3-4-9-15-22(24)25;/h5-7,10-11H,2-4,8-9,12-17H2,1H3;1H |
InChI Key |
HGZNJIWDAHBDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CCCCCC[N+](=O)[O-])C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.